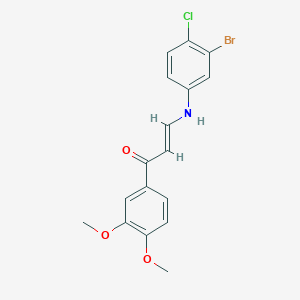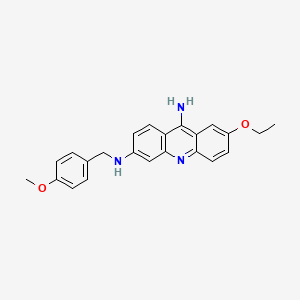![molecular formula C20H20ClNO2 B4981657 8-[4-(2-chloro-5-methylphenoxy)butoxy]quinoline](/img/structure/B4981657.png)
8-[4-(2-chloro-5-methylphenoxy)butoxy]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[4-(2-chloro-5-methylphenoxy)butoxy]quinoline is an organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core structure substituted with a butoxy chain that is further substituted with a 2-chloro-5-methylphenoxy group. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-[4-(2-chloro-5-methylphenoxy)butoxy]quinoline typically involves a multi-step process. One common method starts with the preparation of the 2-chloro-5-methylphenoxybutanol intermediate. This intermediate is then reacted with quinoline under specific conditions to form the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography can also enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 8-[4-(2-chloro-5-methylphenoxy)butoxy]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The chloro group in the phenoxy moiety can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide and a polar aprotic solvent like dimethyl sulfoxide.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
8-[4-(2-chloro-5-methylphenoxy)butoxy]quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 8-[4-(2-chloro-5-methylphenoxy)butoxy]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparaison Avec Des Composés Similaires
8-hydroxyquinoline: Known for its antimicrobial properties.
Chloroquine: A well-known antimalarial drug.
Quinoline: The parent compound with various derivatives used in medicinal chemistry.
Uniqueness: 8-[4-(2-chloro-5-methylphenoxy)butoxy]quinoline stands out due to its unique structural features, which confer specific chemical and biological properties
Propriétés
IUPAC Name |
8-[4-(2-chloro-5-methylphenoxy)butoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO2/c1-15-9-10-17(21)19(14-15)24-13-3-2-12-23-18-8-4-6-16-7-5-11-22-20(16)18/h4-11,14H,2-3,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POEARANAGQQIFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCCCCOC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-ethylphenoxy)-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4981597.png)
![N-benzyl-N-methyl-3-[(pyridin-3-ylmethylamino)methyl]pyridin-2-amine](/img/structure/B4981602.png)
![2-[2-[2-(4-chlorophenoxy)acetyl]hydrazinyl]-N-(3-methylphenyl)-2-oxoacetamide](/img/structure/B4981605.png)
![4-[(2-oxo-1-pyrrolidinyl)methyl]-N-3-pyridinylbenzamide](/img/structure/B4981628.png)
![1,3-dimethyl-7-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4981636.png)
![3-[4-(4-Methoxyphenoxy)butyl]pentane-2,4-dione](/img/structure/B4981644.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-nitrobenzenesulfonamide](/img/structure/B4981650.png)
![(3Z)-5-(2,4-Dimethoxyphenyl)-3-[(4-fluorophenyl)methylidene]-2,3-dihydrofuran-2-one](/img/structure/B4981655.png)
![1-(2-fluorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4981665.png)
![N-(3-bromophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4981673.png)

![1-(hydroxymethyl)-17-(4-methyl-3-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4981683.png)
